molecular formula C20H17N5O3 B283114 Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No. B283114
M. Wt: 375.4 g/mol
InChI Key: FRAZIQLTRDCUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate (EAOPTP) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins involved in various cellular processes. In cancer cells, Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In hepatitis C virus, Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of NS5B polymerase, an enzyme involved in viral replication.
Biochemical and Physiological Effects
Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. In animal models, it has been shown to reduce inflammation and oxidative stress. Additionally, Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate for lab experiments is its ease of synthesis and purification. It can be synthesized in relatively large quantities with high purity. Additionally, Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has low toxicity, making it a safe compound to work with. One limitation of Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate for lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One direction is to further investigate its potential as an anticancer agent, particularly in vivo. Another direction is to investigate its potential as an antiviral agent for other viruses, such as HIV and influenza. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate and to identify potential off-target effects.

Synthesis Methods

Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be synthesized through a multi-step process that involves the reaction of aniline, ethyl acetoacetate, and triethyl orthoformate to form a triazole intermediate. The intermediate is then reacted with phenyl isocyanate to form the final product, Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antiviral agent, as it has shown to inhibit the replication of hepatitis C virus in vitro. Additionally, Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied for its potential use as an anti-inflammatory agent, as it has shown to reduce inflammation in animal models.

properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 7-anilino-5-oxo-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C20H17N5O3/c1-2-28-19(27)18-23-25(15-11-7-4-8-12-15)20-22-16(13-17(26)24(18)20)21-14-9-5-3-6-10-14/h3-13,21H,2H2,1H3

InChI Key

FRAZIQLTRDCUAT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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